N-(sec-butyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-butan-2-yl-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2OS2/c1-3-11(2)18-15(20)8-14-10-22-16(19-14)21-9-12-4-6-13(17)7-5-12/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOGVADKWPKXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(sec-butyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H18ClN2OS2
- CAS Number : 953954-31-9
The synthesis typically involves the reaction of 4-chlorobenzyl chloride with thioamide under basic conditions, followed by acylation with sec-butyl acetamide. The reaction conditions are crucial for optimizing yield and purity, often employing solvents like methanol or ethanol and bases such as potassium carbonate.
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. In a study evaluating various thiazole compounds, those with similar structural motifs demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The presence of the 4-chlorobenzyl group in this compound is hypothesized to enhance its interaction with bacterial targets, potentially increasing its efficacy compared to other thiazole derivatives .
Anticancer Properties
Research has indicated that thiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study employing the CCK-8 assay found that thiazole derivatives often have IC50 values in the low micromolar range against cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The structural activity relationship (SAR) analysis suggests that modifications to the thiazole ring can significantly influence anticancer potency. Specifically, electron-donating groups at specific positions on the phenyl ring can enhance activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | TBD |
| Other Thiazole Derivative | MCF-7 | 1.61 ± 1.92 |
| Another Compound | PC-3 | 1.98 ± 1.22 |
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2. Molecular dynamics simulations have indicated that the compound interacts with target proteins primarily through hydrophobic contacts, which may play a role in its anticancer activity .
Case Studies
- Antimicrobial Activity Study : A series of experiments demonstrated that thiazole derivatives, including those similar to this compound, exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cytotoxicity Assessment : In vitro studies using various human cancer cell lines revealed that compounds with similar thiazole structures showed promising anticancer activity, leading to further investigations into their potential as therapeutic agents .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key physical and synthetic properties of the target compound’s analogs:
Key Observations:
Substituent Effects on Melting Points :
- Thiadiazole derivatives (e.g., 5j) generally exhibit higher melting points (138–140°C) compared to thiazole analogs (e.g., 8c: 114–116°C), likely due to increased rigidity and intermolecular interactions in the thiadiazole ring .
- The position and number of chloro substituents significantly influence melting points. For example, 3,4-dichlorobenzyl-substituted 8d melts at 129–131.5°C, higher than its 2-chlorobenzyl analog 8c (114–116°C), suggesting enhanced crystallinity with para-substitution .
- Synthetic Yields: tert-butyl-substituted acetamides (e.g., ) achieve higher yields (95%) compared to morpholinoethoxy-containing thiazoles (21–33% in ), indicating steric or electronic challenges in synthesizing complex side chains.
Key Observations:
Chlorobenzyl vs. Chlorophenyl Substituents :
- Chlorophenyl-substituted thiazoles (e.g., 107k) exhibit stronger antibacterial activity (MIC = 6.25 μg/mL) compared to benzylthio analogs, likely due to enhanced lipophilicity and membrane penetration .
- The 4-chlorobenzylthio group in the target compound may similarly improve bioavailability, though direct evidence is lacking.
Heterocyclic Modifications :
- Oxadiazole-thioacetamide hybrids (e.g., 2a) show antifungal activity, suggesting that replacing the thiazole ring with other heterocycles can diversify bioactivity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
